ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C21H26N2O5S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H26N2O5S/c1-6-26-15-10-9-14(11-16(15)27-7-2)18-17(20(25)28-8-3)12(4)22-21-23(18)19(24)13(5)29-21/h9-11,13,18H,6-8H2,1-5H3 |
InChI Key |
CRFMIFNYYFNOQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Traditional Multi-Step Synthesis
The conventional preparation of this thiazolopyrimidine derivative typically begins with the formation of a 3,4-dihydropyrimidine-2-thione intermediate via Biginelli condensation. A representative protocol involves reacting ethyl acetoacetate (10 mmol), 3,4-diethoxybenzaldehyde (10 mmol), and thiourea (15 mmol) in the presence of zinc chloride (2 mmol) and glacial acetic acid at 80°C for 4 hours . This step yields ethyl 4-(3,4-diethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate, which is isolated in 85% yield after crystallization from ethanol .
Subsequent cyclization with α-haloesters, such as ethyl bromoacetate, under reflux conditions in ethanol introduces the thiazole ring. For instance, treating the intermediate with ethyl bromoacetate (12 mmol) in toluene at 120°C for 6 hours generates the thiazolo[3,2-a]pyrimidine core, achieving a 70–75% yield . This method, while reliable, suffers from prolonged reaction times (8–12 hours total) and the need for acidic or metal catalysts, which complicate purification .
Ultrasound-Assisted One-Step Synthesis
Recent advancements employ ultrasound probe irradiation to streamline the synthesis. A study demonstrated that sonicating a mixture of 3,4-diethoxybenzaldehyde (10 mmol), 2-aminothiazole (10 mmol), and ethyl acetoacetate (10 mmol) at 51 W for 10 minutes under solvent- and catalyst-free conditions produces the target compound in 90% yield . The ultrasound probe’s cavitation effects enhance molecular collisions, accelerating the cyclocondensation step that traditionally requires 5 hours under conventional heating .
Table 1: Optimization of Ultrasound Parameters
| Parameter | Value | Yield (%) |
|---|---|---|
| Power (W) | 51 | 90 |
| Time (minutes) | 10 | 90 |
| Solvent | None | 90 |
| Catalyst | None | 90 |
This method eliminates the need for toxic solvents and reduces energy consumption, making it environmentally favorable . Comparative trials with ultrasonic bath irradiation showed less than 10% yield under similar conditions, underscoring the necessity of high-intensity probe systems .
Biginelli Condensation with Post-Modification
Alternative routes utilize Biginelli reaction derivatives to construct the pyrimidine backbone before introducing the thiazole moiety. For example, reacting ethyl acetoacetate, 3,4-diethoxybenzaldehyde, and thiourea in ethanol with sulfamic acid catalyst under reflux for 1.5 hours forms a dihydropyrimidine intermediate . Treating this intermediate with acetylenedicarboxylate in methanol under ultrasound irradiation for 20 minutes then yields the final product in 82% yield .
Key Reaction Conditions:
-
Temperature: 80°C (Biginelli step), 25°C (cyclization)
-
Catalyst: Sulfamic acid (5 mol%)
-
Time: 1.5 hours (Biginelli) + 20 minutes (ultrasound)
This hybrid approach balances traditional and modern techniques, though it involves multiple isolation steps that slightly reduce overall efficiency .
Solvent- and Catalyst-Free Cyclization
Innovative protocols avoid solvents and catalysts entirely. Heating a neat mixture of 3,4-diethoxybenzaldehyde, ethyl acetoacetate, and 2-aminothiazole at 130°C for 15 minutes induces cyclization via thermal activation, yielding 88% of the product . The absence of solvents simplifies workup, as the crude product solidifies upon cooling and is purified via recrystallization from hexane.
Advantages:
-
No solvent waste or recovery costs
-
Shorter reaction time (15 minutes vs. 5 hours)
-
High purity (≥95% by HPLC)
However, this method requires precise temperature control to prevent decomposition of the diethoxybenzaldehyde component .
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Method | Yield (%) | Time | Catalyst/Solvent |
|---|---|---|---|
| Traditional Multi-Step | 70–75 | 8–12 hours | ZnCl₂, AcOH |
| Ultrasound One-Step | 90 | 10 minutes | None |
| Biginelli Hybrid | 82 | 2 hours | Sulfamic acid |
| Solvent-Free Thermal | 88 | 15 minutes | None |
The ultrasound-assisted method emerges as the most efficient, offering the highest yield in the shortest time while avoiding hazardous reagents . Traditional methods remain relevant for small-scale laboratory synthesis due to their established protocols, but industrial applications favor solvent- and catalyst-free approaches for cost and sustainability benefits .
Mechanistic Insights
The synthesis proceeds through a cascade of Michael addition, cyclocondensation, and aromatization. In the ultrasound method, the initial step involves the formation of a Knoevenagel adduct between ethyl acetoacetate and 3,4-diethoxybenzaldehyde, followed by nucleophilic attack by 2-aminothiazole to form the pyrimidine ring . Ultrasonic irradiation accelerates the dissolution of reactants and destabilizes the transition state, reducing activation energy .
Critical Intermediates:
-
Ethyl 4-(3,4-diethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate
-
2-Ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine
Fourier-transform infrared (FTIR) spectroscopy confirms intermediate formation via characteristic C=O (1695 cm⁻¹) and C=S (1250 cm⁻¹) stretches . Nuclear magnetic resonance (NMR) spectra validate the final product’s structure, with distinct signals for ethoxy groups (δ 1.35–1.40 ppm, triplet) and the thiazole methyl group (δ 2.25 ppm, singlet) .
Scalability and Industrial Relevance
Pilot-scale studies demonstrate that the ultrasound method scales linearly to 1 kg batches without yield reduction . Key parameters for industrial adoption include:
-
Power Input: 500 W/kg of reactants
-
Reactor Design: Flow-through systems with titanium probes
-
Purification: Recrystallization from ethanol/water (3:1 v/v)
Environmental impact assessments indicate a 40% reduction in carbon footprint compared to solvent-based methods, primarily due to eliminated solvent recovery steps .
Chemical Reactions Analysis
Ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolopyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the substituents and reaction conditions.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of 3,4-diethoxyphenyl derivatives with thiazolo-pyrimidine intermediates. The synthesis typically involves the following steps:
- Formation of Thiazolo-Pyrimidine Framework : The thiazolo-pyrimidine structure is formed through cyclization reactions that involve sulfur-containing precursors and nitrogen-containing bases.
- Functionalization : The ethyl ester group is introduced to enhance solubility and biological activity.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Research indicates that ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits various biological activities:
Anticancer Properties
Studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. It has been observed to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Molecular Docking Studies
In silico studies have been conducted to evaluate the binding affinity of this compound with various biological targets. Molecular docking simulations suggest that it may interact effectively with enzymes involved in cancer progression and inflammation.
Table: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Cyclooxygenase (COX) | -8.5 | Hydrogen bonds |
| Protein Kinase B (AKT) | -9.1 | Hydrophobic interactions |
| Histone Deacetylase (HDAC) | -7.8 | Ionic interactions |
Case Studies
Several case studies have been documented regarding the therapeutic potential of this compound:
Case Study 1: Cancer Cell Line Research
A study published in Molecules demonstrated that treatment with this compound resulted in a significant reduction in viability of breast cancer cells (MCF-7) compared to control groups. The mechanism was linked to increased apoptosis markers and decreased cell cycle progression.
Case Study 2: Antimicrobial Testing
Research conducted on various pathogenic bacteria revealed that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to assess its effectiveness relative to standard antibiotics.
Mechanism of Action
The mechanism of action of ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like tyrosinase, which plays a crucial role in melanin production . Additionally, it may interact with cellular receptors and signaling pathways involved in inflammation and cancer progression, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 5-Position
Modifications at the 2- and 7-Positions
- Methyl vs. Ethyl Groups : The target compound’s 2,7-dimethyl configuration reduces steric strain compared to ethyl-substituted analogs (e.g., methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl..., ), which exhibit higher ClogP values (e.g., 5.8 vs. 4.95 for the target ).
- Phenylhydrazone vs. Benzylidene : Replacing the 2-methyl group with a benzylidene moiety (e.g., Ethyl 2-(2-acetoxybenzylidene)-7-methyl..., ) introduces planarity, favoring π-π interactions but reducing solubility.
Functional Group Variations at the 6-Position
- Ethyl Carboxylate : The target’s ethyl ester provides hydrolytic stability under physiological conditions compared to methyl esters (e.g., methyl 5-(3,4-dimethoxyphenyl)-2-ethyl..., ), which are more prone to enzymatic cleavage.
- Amide Derivatives : Replacing the ester with an amide (e.g., 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl..., ) reduces ClogP (e.g., 3.7 vs. 4.95) but enhances hydrogen-bonding capacity.
Antifungal Activity
- The target compound’s diethoxyphenyl group may enhance membrane penetration compared to 4-bromophenyl analogs , though specific MIC values are unreported.
- Derivatives with 3-oxo and carboxylate groups (e.g., Ethyl 5,7-dimethyl-3-oxo..., ) show moderate activity against Aspergillus niger (MIC ~50 µg/mL), suggesting the diethoxy substitution could improve potency .
Crystallographic and Stability Data
Key Research Findings
SAR Insights : Methyl groups at 2- and 7-positions are optimal for balancing steric effects and synthetic yield (85% for the target vs. 70–80% for bulkier analogs ).
Crystal Packing : Unlike bromophenyl analogs , the target’s diethoxy groups may disrupt halogen bonding, favoring van der Waals interactions instead .
Biological Activity
Ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 332355-57-4
- Molecular Formula : C25H26N2O5S2
- Molecular Weight : 502.61 g/mol
The compound features a thiazolo-pyrimidine core structure which is known for its potential in medicinal chemistry.
Antimicrobial Activity
Research has indicated that compounds with thiazolo-pyrimidine structures exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazolo-pyrimidines showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
This compound has shown promise in anticancer research. In vitro studies reported significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Experimental models have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be attributed to the inhibition of NF-kB signaling pathways.
Case Studies
- Antimicrobial Screening :
- A series of tests were conducted where various concentrations of the compound were applied to bacterial cultures. Results indicated a minimum inhibitory concentration (MIC) as low as 10 μg/mL against Staphylococcus aureus.
- Cancer Cell Line Studies :
- In a comparative study with standard chemotherapeutics like doxorubicin, ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl showed comparable efficacy in reducing cell viability in MCF-7 cells.
The biological activity of ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis.
- Caspase Activation : In cancer cells, it activates caspases leading to programmed cell death.
- Cytokine Modulation : It modulates inflammatory responses by affecting cytokine production.
Q & A
Q. What are the standard synthetic protocols for preparing this thiazolo[3,2-a]pyrimidine derivative?
The compound is synthesized via multi-step reactions involving cyclocondensation and functionalization. A typical protocol involves:
- Reacting 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and a substituted benzaldehyde (e.g., 3,4-diethoxybenzaldehyde) in glacial acetic acid/acetic anhydride under reflux (8–10 hours) .
- Purification via recrystallization from ethyl acetate/ethanol (3:2), yielding crystals suitable for X-ray diffraction. Optimization of reaction time and stoichiometry is critical for improving yields (78% reported) .
Q. How is the structural conformation of this compound validated experimentally?
- X-ray crystallography confirms the thiazolopyrimidine core adopts a puckered boat conformation, with deviations up to 0.224 Å from planarity .
- Spectroscopic techniques : and identify substituents (e.g., diethoxyphenyl, methyl, and carboxylate groups) . IR spectroscopy verifies carbonyl stretching frequencies (~1700 cm) for the 3-oxo group .
Advanced Research Questions
Q. How do substituent electronic effects (e.g., 3,4-diethoxyphenyl vs. 3,4-dichlorophenyl) influence biological activity?
- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., ethoxy) at the 5-position enhance solubility and π-π stacking interactions, whereas electron-withdrawing groups (e.g., Cl) increase electrophilicity, potentially modulating target binding .
- Methodological approach : Compare IC values across analogs in enzyme inhibition assays (e.g., kinase targets) while maintaining consistent 7-methyl and 6-carboxylate substituents .
Q. How can researchers resolve contradictory data on substituent effects in related analogs?
- Systematic variation : Design a library of analogs with controlled substitutions at the 2- and 5-positions (e.g., methoxy, fluoro, acetyloxy) to isolate electronic vs. steric effects .
- Computational modeling : Use density functional theory (DFT) to calculate substituent Hammett constants () and correlate with experimental bioactivity data .
Q. What crystallographic insights explain the compound’s reactivity or stability?
- The fused thiazolopyrimidine ring forms an 80.94° dihedral angle with the 3,4-diethoxyphenyl group, creating steric hindrance that may limit rotational freedom and influence binding .
- Hydrogen-bonding networks (C–H···O) stabilize the crystal lattice, suggesting potential intermolecular interactions in biological systems .
Q. What advanced synthetic strategies enable regioselective substitution on the thiazolopyrimidine core?
- Stepwise functionalization : Introduce substituents at the 2-position via Knoevenagel condensation with substituted benzaldehydes before modifying the 5-position .
- Microwave-assisted synthesis : Reduces reaction time for cyclocondensation steps while improving regioselectivity .
Methodological Challenges and Solutions
Q. How to analyze spectroscopic data for distinguishing positional isomers (e.g., 3,4-diethoxy vs. 2,4-diethoxy substitution)?
Q. How to design bioactivity assays for this compound given limited solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
